4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a benzoxazinone core, a pyridazinone moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazinone core, followed by the introduction of the pyridazinone and thiophene groups through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and acyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazinone core and thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and dorzolamide contain thiophene rings and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds such as levosimendan and pimobendan feature pyridazinone moieties and are used in cardiovascular medicine.
Benzoxazinone Derivatives: Compounds like diclofenac and mefenamic acid contain benzoxazinone cores and are known for their anti-inflammatory properties.
Uniqueness
4-methyl-6-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of three distinct pharmacophores: benzoxazinone, pyridazinone, and thiophene. This unique structure allows it to interact with multiple biological targets and exhibit a broad spectrum of activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-methyl-6-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H15N3O4S/c1-21-14-9-12(4-6-16(14)26-11-19(21)25)15(23)10-22-18(24)7-5-13(20-22)17-3-2-8-27-17/h2-9H,10-11H2,1H3 |
InChI Key |
FUQXEVQZNMCOEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.